7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine
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Overview
Description
7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a pharmacophore in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine typically involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides. This reaction is commonly carried out using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . The benzamide precursor is usually prepared from 5-amino-6-hydroxypyrimidine and an appropriate acid chloride or anhydride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents like phosphorus oxychloride .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .
Scientific Research Applications
7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis . The compound’s structure allows it to bind to the active site of VEGFR-2, thereby blocking its activity and potentially inhibiting tumor growth .
Comparison with Similar Compounds
- 7-Amino-[1,3]oxazolo[5,4-d]pyrimidine
- 7-Methyl-[1,3]oxazolo[5,4-d]pyrimidine
- 7-Phenyl-[1,3]oxazolo[5,4-d]pyrimidine
Comparison: 7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine is unique due to the presence of the chlorine atom, which can be a site for further functionalization. This makes it a versatile intermediate in the synthesis of various derivatives with potential biological activities . Compared to its analogs, the chloro derivative may exhibit different reactivity and biological properties, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
7-chloro-[1,3]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLWWCCGEPNYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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